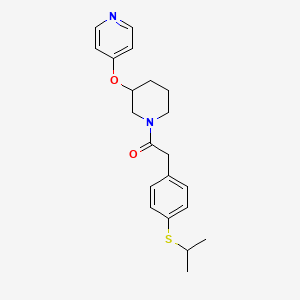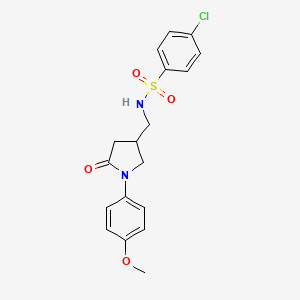
2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide is an organic compound with a distinctive molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of 4-(ethylthio)phenyl derivative: : The synthesis often begins with a Friedel-Crafts alkylation reaction to introduce the ethylthio group to the benzene ring.
Thiazole formation: : The thiazole ring can be formed through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone under acidic or basic conditions.
Amide bond formation: : The final step involves coupling the two halves of the molecule via an amide bond formation, typically using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling reagent.
Industrial Production Methods
Industrial production might involve continuous flow reactors to ensure a consistent supply of intermediates and to enhance the efficiency of multi-step synthesis, allowing for better scalability and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under oxidative conditions, the thioether group could be converted to a sulfoxide or sulfone.
Reduction: : The nitro or carbonyl functionalities within the molecule could undergo reduction to their respective amines or alcohols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA)
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: : Halogenation with N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Major Products
Sulfoxides and sulfones from oxidation
Amines and alcohols from reduction
Halogenated and nitrated derivatives from substitution
Scientific Research Applications
Chemistry
Organic Synthesis: : As a precursor for more complex molecules in organic synthesis.
Catalysis: : Potential use in catalytic cycles due to its unique electronic properties.
Biology and Medicine
Pharmaceutical Development: : Investigated for its potential as a bioactive molecule in drug development, particularly for its anti-inflammatory and anticancer properties.
Biological Probes: : Utilized as a molecular probe to study biological processes due to its reactive functional groups.
Industry
Material Science: : Explored for its applications in designing new materials with specific electronic or optical properties.
Polymer Chemistry: : Potential use in creating functionalized polymers with desirable traits.
Mechanism of Action
The compound exerts its effects through interactions with various biological targets. Its mechanism may involve:
Binding to Enzymes: : Inhibiting enzymatic activity by interacting with the active site, thus modulating metabolic pathways.
Receptor Interaction: : Binding to cell surface receptors to trigger a cascade of intracellular events.
DNA Intercalation: : Inserting itself between DNA bases, potentially disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
2-(4-(Butylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
Uniqueness
Ethylthio Group: : The ethylthio substitution imparts distinct electronic and steric properties, influencing its reactivity and binding affinities.
Bioactivity Profile: : Exhibits unique biological activities compared to its analogs, possibly due to its specific interactions with biological targets.
This deep dive should give you a solid overview of 2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide and its potential applications. Curious to know more about any specific aspect? Let's continue the journey!
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-3-25-17-10-4-14(5-11-17)12-19(23)22-20-21-18(13-26-20)15-6-8-16(24-2)9-7-15/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJMGOXBXWPZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
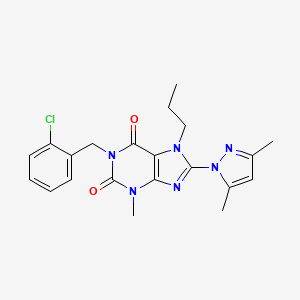

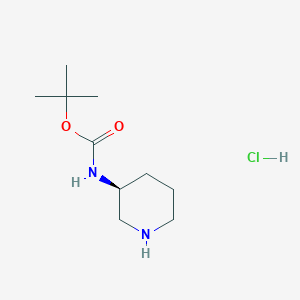
![5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2837589.png)

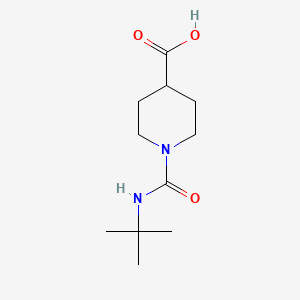
![2-[(4-methoxyanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2837592.png)


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/new.no-structure.jpg)
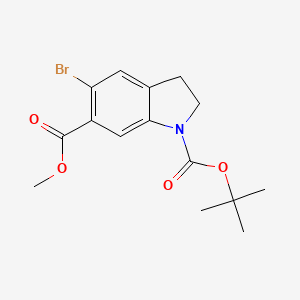
![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2837604.png)
